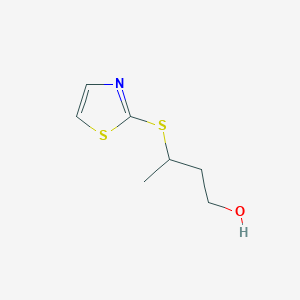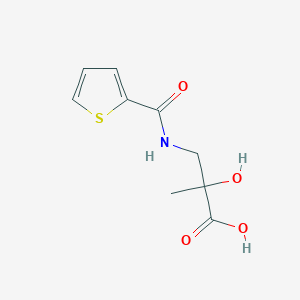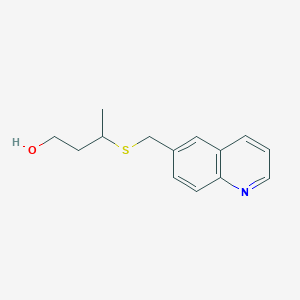
3-(1,3-Thiazol-2-ylsulfanyl)butan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1,3-Thiazol-2-ylsulfanyl)butan-1-ol, also known as TSB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. TSB is a thiazole-containing molecule that has been synthesized through various methods and has shown promising results in biochemical and physiological studies.
Mécanisme D'action
The mechanism of action of 3-(1,3-Thiazol-2-ylsulfanyl)butan-1-ol is not fully understood, but studies have suggested that it may act through various pathways. 3-(1,3-Thiazol-2-ylsulfanyl)butan-1-ol has been shown to induce apoptosis in cancer cells through the activation of caspases and the upregulation of pro-apoptotic proteins. Additionally, 3-(1,3-Thiazol-2-ylsulfanyl)butan-1-ol has been shown to inhibit the growth of bacteria and fungi by disrupting their cell membranes and inhibiting their enzymes. 3-(1,3-Thiazol-2-ylsulfanyl)butan-1-ol has also been shown to reduce oxidative stress by scavenging free radicals and increasing the activity of antioxidant enzymes.
Biochemical and Physiological Effects:
3-(1,3-Thiazol-2-ylsulfanyl)butan-1-ol has been shown to have various biochemical and physiological effects. In cancer cells, 3-(1,3-Thiazol-2-ylsulfanyl)butan-1-ol has been shown to induce apoptosis and inhibit cell proliferation. 3-(1,3-Thiazol-2-ylsulfanyl)butan-1-ol has also been shown to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of new antimicrobial agents. Additionally, 3-(1,3-Thiazol-2-ylsulfanyl)butan-1-ol has been shown to reduce oxidative stress and inflammation, which may have implications for the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
3-(1,3-Thiazol-2-ylsulfanyl)butan-1-ol has several advantages for lab experiments, including its ease of synthesis and low toxicity. 3-(1,3-Thiazol-2-ylsulfanyl)butan-1-ol has also been shown to have good stability and solubility in various solvents, making it easy to work with in lab experiments. However, 3-(1,3-Thiazol-2-ylsulfanyl)butan-1-ol also has some limitations, including its relatively low potency compared to other compounds and its limited selectivity for certain targets.
Orientations Futures
There are several future directions for the study of 3-(1,3-Thiazol-2-ylsulfanyl)butan-1-ol. One area of research is the development of new anticancer agents based on 3-(1,3-Thiazol-2-ylsulfanyl)butan-1-ol. Another area of research is the development of new antimicrobial agents based on 3-(1,3-Thiazol-2-ylsulfanyl)butan-1-ol. Additionally, further studies are needed to fully understand the mechanism of action of 3-(1,3-Thiazol-2-ylsulfanyl)butan-1-ol and its potential applications in various fields.
Méthodes De Synthèse
3-(1,3-Thiazol-2-ylsulfanyl)butan-1-ol can be synthesized through various methods, including the reaction of 2-aminothiazole with 3-chloro-1-propanol in the presence of a base such as potassium carbonate. Another method involves the reaction of 2-bromo-1,3-thiazole with 3-mercapto-1-butanol in the presence of a base such as sodium hydride. The synthesis of 3-(1,3-Thiazol-2-ylsulfanyl)butan-1-ol has been optimized to improve the yield and purity of the compound.
Applications De Recherche Scientifique
3-(1,3-Thiazol-2-ylsulfanyl)butan-1-ol has been extensively studied in scientific research due to its potential applications in various fields. 3-(1,3-Thiazol-2-ylsulfanyl)butan-1-ol has been shown to have anticancer properties, with studies demonstrating its ability to induce apoptosis in cancer cells. 3-(1,3-Thiazol-2-ylsulfanyl)butan-1-ol has also been studied for its antimicrobial properties, with research showing its effectiveness against various bacteria and fungi. Additionally, 3-(1,3-Thiazol-2-ylsulfanyl)butan-1-ol has been studied for its antioxidant properties, with studies demonstrating its ability to scavenge free radicals and reduce oxidative stress.
Propriétés
IUPAC Name |
3-(1,3-thiazol-2-ylsulfanyl)butan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NOS2/c1-6(2-4-9)11-7-8-3-5-10-7/h3,5-6,9H,2,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLOFHKICUUXSDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCO)SC1=NC=CS1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,3-Thiazol-2-ylsulfanyl)butan-1-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1-(5-Ethyl-2-methylpyrazole-3-carbonyl)pyrrolidin-2-yl]acetic acid](/img/structure/B7578948.png)

![3-[(4-Chloro-1-methylpyrrole-2-carbonyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7578965.png)
![3-[(3-Chlorobenzoyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7578970.png)
![2-Hydroxy-2-methyl-3-[(2-thiophen-3-ylacetyl)amino]propanoic acid](/img/structure/B7578978.png)
![2-Hydroxy-3-[(4-methoxycarbonylphenyl)sulfonylamino]-2-methylpropanoic acid](/img/structure/B7578984.png)
![3-(Bicyclo[2.2.1]hept-5-ene-2-carbonylamino)-2-hydroxy-2-methylpropanoic acid](/img/structure/B7578985.png)
![3-[Ethyl-(5-ethyl-2-methylpyrazole-3-carbonyl)amino]propanoic acid](/img/structure/B7578990.png)
![3-[(5-Bromothiophene-3-carbonyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7579010.png)
![2-Hydroxy-2-methyl-3-[(3-methyl-5-propan-2-yl-1,2-oxazole-4-carbonyl)amino]propanoic acid](/img/structure/B7579012.png)
![3-[(3,5-Dimethylpiperidin-1-yl)sulfonylamino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7579016.png)

![3-[(4-Bromo-1-ethylpyrrole-2-carbonyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7579041.png)
![2-Hydroxy-2-methyl-3-[3-(thiophene-3-carbonylamino)propanoylamino]propanoic acid](/img/structure/B7579062.png)